![molecular formula C14H18ClNO3 B2452799 Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate CAS No. 2411311-15-2](/img/structure/B2452799.png)
Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate
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Overview
Description
“Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate” is a complex organic compound. It is an ester, which is a class of compounds characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom . The second oxygen atom is then joined to an alkyl or an aryl group .
Synthesis Analysis
The synthesis of esters like “this compound” often involves a condensation reaction . In a condensation reaction, a pair of molecules join together, giving off a small, very stable molecule like H2O or HCl .Molecular Structure Analysis
Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of “this compound” would follow this general formula .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of reactions. One such reaction is hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base .properties
IUPAC Name |
methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(16-13(17)9-15)12(14(18)19-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIQBTWMFMVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)C(=O)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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